Carboxytolbutamide-d9(butyl-d9)
Description
Significance of Stable Isotopes in Chemical and Biological Sciences
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. This substitution allows researchers to differentiate the labeled compound from its naturally abundant, unlabeled counterpart without the safety concerns and disposal issues associated with radioactive isotopes.
The primary utility of stable isotope-labeled compounds, particularly deuterated ones, lies in their application as internal standards in quantitative analysis. clearsynth.comscioninstruments.com In techniques like mass spectrometry, an ideal internal standard should be chemically and physically similar to the analyte being measured. researchgate.net Deuterated compounds fit this requirement perfectly, as they co-elute with the target analyte during chromatography and exhibit similar ionization efficiency. texilajournal.com This mimicry allows for the correction of variations that can occur during sample preparation and analysis, such as extraction inconsistencies and matrix effects, where other components in a complex biological sample can suppress or enhance the analyte's signal. clearsynth.comtexilajournal.com The use of these standards significantly improves the accuracy, precision, and robustness of analytical methods. clearsynth.com
Beyond their role as internal standards, stable isotopes are invaluable for metabolic studies, allowing researchers to trace the metabolic fate of drugs and other xenobiotics within a biological system. drugdiscoveryopinion.com This application is crucial for understanding how compounds are absorbed, distributed, metabolized, and excreted (ADME), which is a cornerstone of drug discovery and development.
Principles of Deuterium Labeling and the Kinetic Isotope Effect (KIE) in Organic and Biochemical Reactions
Deuterium labeling involves the synthetic replacement of one or more hydrogen atoms in a molecule with deuterium atoms. This substitution is based on the fact that deuterium has twice the mass of protium (B1232500) (the common isotope of hydrogen), leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. taylorandfrancis.comwikipedia.org
This difference in bond strength is the basis of the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom at or near the reactive site is replaced with one of its heavier isotopes. drugdiscoveryopinion.comwikipedia.org Specifically, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. taylorandfrancis.comportico.org This is known as a primary kinetic isotope effect and can result in reactions involving C-H bonds being 6 to 10 times faster than the equivalent C-D bonds. drugdiscoveryopinion.com
The KIE is a powerful tool for elucidating reaction mechanisms in both organic chemistry and biochemistry. drugdiscoveryopinion.comwikipedia.org By observing a significant KIE, researchers can infer that a C-H bond is broken in the slowest step of the reaction pathway. portico.org In the context of drug metabolism, the KIE has been exploited to strategically slow down the metabolic breakdown of drugs by cytochrome P450 enzymes, which often involves the cleavage of C-H bonds. portico.orgnih.gov This approach, sometimes referred to as "deuterium-reinforced" or "heavy" drugs, can potentially improve the pharmacokinetic profile of a drug, leading to a longer half-life and enhanced therapeutic efficacy. drugdiscoveryopinion.comportico.org
Overview of Carboxytolbutamide-d9(butyl-d9) as a Representative Deuterated Metabolite
Carboxytolbutamide-d9(butyl-d9) is the deuterium-labeled form of Carboxytolbutamide (B18513), the major, inactive metabolite of the first-generation sulfonylurea drug, Tolbutamide (B1681337). drugs.comveeprho.commedchemexpress.com In Carboxytolbutamide-d9(butyl-d9), nine hydrogen atoms on the butyl group of the molecule have been replaced with deuterium atoms. caymanchem.com This extensive labeling makes it an excellent internal standard for the quantitative analysis of Tolbutamide and its metabolites in biological samples using mass spectrometry-based methods. veeprho.com
The primary application of Carboxytolbutamide-d9(butyl-d9) is in pharmacokinetic and metabolic studies of Tolbutamide. Its near-identical chemical properties to the unlabeled Carboxytolbutamide ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus enabling highly accurate and precise quantification of the analyte. veeprho.com
Tolbutamide is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. drugs.comwikipedia.orgmedlineplus.gov It functions by stimulating the release of insulin (B600854) from the beta cells of the pancreas. drugs.compatsnap.com The drug is readily absorbed from the gastrointestinal tract and is primarily metabolized in the liver. drugs.comdrugbank.com
The principal metabolic pathway for Tolbutamide involves the oxidation of the p-methyl group on the phenyl ring by cytochrome P450 enzymes, specifically CYP2C9, to form Hydroxytolbutamide. drugbank.comnih.gov This intermediate is then further oxidized to the main and pharmacologically inactive metabolite, Carboxytolbutamide (1-butyl-3-p-carboxyphenylsulfonylurea). drugs.comdrugbank.com This metabolite is then excreted in the urine, with up to 75% of an administered dose of Tolbutamide being eliminated as Carboxytolbutamide within 24 hours. drugs.comdrugbank.com
The use of Carboxytolbutamide-d9(butyl-d9) as an internal standard is critical for accurately studying this metabolic process. By adding a known amount of the deuterated standard to a biological sample, researchers can precisely measure the concentration of the unlabeled Carboxytolbutamide produced from Tolbutamide metabolism. This allows for a detailed understanding of the pharmacokinetics of Tolbutamide, including its rate of metabolism and elimination, which can vary among individuals. drugbank.comnih.gov
Data Tables
Table 1: Physicochemical Properties of Carboxytolbutamide-d9(butyl-d9)
| Property | Value |
| Synonyms | 1-Butyl-d9-3-(p-carboxyphenyl)sulfonylurea, [2H9]-4-Carboxy Tolbutamide |
| Molecular Formula | C₁₂H₉D₉N₂O₃S |
| Appearance | White to Off-White Solid |
| Solubility | Slightly soluble in DMSO, Methanol, and Water |
| Storage | -20°C Freezer, Under Inert Atmosphere, Hygroscopic |
Data sourced from various chemical suppliers.
Table 2: Key Pharmacokinetic Parameters of Tolbutamide
| Parameter | Value |
| Bioavailability | Readily absorbed from the GI tract |
| Protein Binding | ~96% |
| Metabolism | Hepatic (primarily by CYP2C9) |
| Half-life | 4.5 to 6.5 hours |
| Excretion | Primarily renal (as metabolites) |
Data sourced from DrugBank and other pharmacological references. wikipedia.orgdrugbank.com
Properties
CAS No. |
1219802-95-5 |
|---|---|
Molecular Formula |
C12H7D9N2O5S |
Molecular Weight |
309.38 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
2224-10-4 (unlabelled) |
Synonyms |
1-Butyl-3-(4-carboxyphenylsulfonyl)urea |
tag |
Tolbutamide Impurities |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing Carboxytolbutamide D9 Butyl D9 As a Stable Isotope Labeled Internal Standard
Principles of Isotope Dilution Mass Spectrometry in Metabolite Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances. wikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as a stable isotope-labeled internal standard (SIL-IS), to a sample. wikipedia.orgnih.gov This SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). Carboxytolbutamide-d9(butyl-d9) serves this purpose in the analysis of its non-labeled counterpart, carboxytolbutamide (B18513), and the parent drug, tolbutamide (B1681337).
Once the SIL-IS is added to the sample, it is homogenized with the endogenous analyte. During sample preparation and analysis, any losses of the analyte will be accompanied by a proportional loss of the SIL-IS. nih.gov Mass spectrometry is then used to measure the ratio of the signal intensity of the analyte to the signal intensity of the SIL-IS. wikipedia.org Because the amount of added SIL-IS is known, the concentration of the endogenous analyte can be accurately calculated from this ratio.
A key advantage of IDMS is its ability to compensate for variations in sample recovery and matrix effects, which are common challenges in bioanalysis. nih.gov Matrix effects, which can cause ion suppression or enhancement, affect both the analyte and the SIL-IS to a similar extent, thus the ratio of their signals remains constant, leading to more accurate and reproducible results. nih.govnih.gov This makes IDMS a method of the highest metrological standing, often used in the certification of reference materials. wikipedia.org
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a predominant technique for the quantitative analysis of drugs and metabolites in biological fluids due to its high selectivity, sensitivity, and throughput. chromatographyonline.comijrar.com The development and validation of robust LC-MS/MS methods are critical for obtaining reliable data in pharmacokinetic and metabolomic studies. ijrar.comnih.govresearchgate.net
Optimization of Chromatographic Separation for Metabolite Profiling
Effective chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification. biorxiv.org The goal is to achieve baseline separation of the analyte and its metabolites from endogenous matrix components that could interfere with the analysis. researchgate.net
Several parameters are optimized during method development:
Column Chemistry: Reversed-phase columns, such as C18, are commonly used for the separation of moderately polar compounds like tolbutamide and its metabolites. researchgate.netlatamjpharm.org The choice of stationary phase chemistry can significantly impact selectivity and retention. researchgate.net
Mobile Phase Composition: The composition of the mobile phase, including the organic solvent (e.g., acetonitrile (B52724), methanol) and aqueous component (often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency), is carefully adjusted. ruthigen.comnih.gov Gradient elution, where the mobile phase composition is changed over time, is frequently employed to separate compounds with a wide range of polarities. biorxiv.org
Flow Rate and Column Temperature: These parameters are optimized to enhance separation efficiency and reduce run times. nih.gov
For instance, in the analysis of tolbutamide and its metabolites, a gradient elution with acetonitrile and 0.1% formic acid on a C18 column has been shown to provide good separation. researchgate.netlatamjpharm.org The use of ultra-high performance liquid chromatography (UHPLC) with sub-2-μm particle columns can further improve resolution and throughput. researchgate.net
Enhancement of Ion Source Parameters for Sensitivity and Selectivity
The ion source is a critical component of the LC-MS system where the analyte molecules are converted into gas-phase ions. chromatographyonline.com Optimizing ion source parameters is essential for maximizing the signal intensity of the analyte and, consequently, the sensitivity of the assay. ruthigen.comchromatographyonline.com Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like tolbutamide and its metabolites. researchgate.net
Key ESI parameters that are optimized include:
Capillary Voltage: This voltage is applied to the ESI needle and is crucial for efficient ionization. The optimal voltage depends on the analyte and the polarity mode (positive or negative). ruthigen.com
Nebulizing and Drying Gas: The flow rates and temperatures of these gases are adjusted to facilitate the desolvation of the liquid droplets and the formation of gas-phase ions. chromatographyonline.com
Source Temperature: This parameter influences the efficiency of solvent evaporation. ruthigen.com
For tolbutamide and its metabolites, positive ion mode ESI is often employed. researchgate.net The optimization of these source parameters can lead to a significant increase in signal-to-noise ratio, thereby improving the lower limit of quantification (LLOQ). chromatographyonline.com
Strategies for Mitigating Matrix Effects in Biological Matrices
Matrix effects, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine), can significantly impact the accuracy and precision of LC-MS/MS assays by suppressing or enhancing the ionization of the analyte. chromatographyonline.comgimitec.com Several strategies are employed to mitigate these effects:
Effective Sample Preparation: The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting the analyte. Common techniques include:
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances. gimitec.comchromatographyonline.com
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT. researchgate.netgimitec.com
Solid-Phase Extraction (SPE): Can provide the cleanest extracts by selectively retaining the analyte and washing away matrix components. gimitec.comchromatographyonline.com
Chromatographic Separation: As discussed previously, optimizing the chromatographic conditions to separate the analyte from matrix interferences is a key strategy. chromatographyonline.com
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. nih.govgimitec.com Since the SIL-IS, such as Carboxytolbutamide-d9, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of their signals remains unaffected. gimitec.comnih.gov
The effectiveness of these strategies is typically assessed during method validation by performing post-column infusion or post-extraction spike experiments. gimitec.comnih.gov
Quality Control and Method Performance Criteria
A validated bioanalytical method ensures that it is reliable and reproducible for its intended purpose. patsnap.comjchps.com The validation process involves evaluating several key parameters according to regulatory guidelines. patsnap.com
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity and Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated using a series of standards. | The coefficient of determination (r²) should be ≥ 0.99. The deviation of the back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ). jchps.com |
| Accuracy | The closeness of the measured concentration to the true concentration. It is assessed by analyzing quality control (QC) samples at different concentrations. | The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ). jchps.com |
| Precision | The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) and is determined for both intra-day (repeatability) and inter-day (intermediate precision) analyses of QC samples. | The CV should not exceed 15% (20% for the LLOQ). jchps.com |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. | The response in blank matrix samples should be less than 20% of the LLOQ response for the analyte and less than 5% for the internal standard. nih.gov |
| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | While not having strict acceptance criteria, recovery should be consistent and reproducible. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. nih.gov |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the fresh samples. nih.gov |
| Dilution Integrity | Ensures that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured. | The accuracy and precision of the diluted samples should be within ±15%. nih.gov |
This table presents typical acceptance criteria based on regulatory guidelines; specific values may vary.
Application in Quantitative Analysis of Tolbutamide and its Metabolites
LC-MS/MS methods utilizing Carboxytolbutamide-d9 as an internal standard are crucial for the accurate quantification of tolbutamide and its primary metabolites, hydroxytolbutamide and carboxytolbutamide, in various biological matrices. researchgate.netnih.govnih.gov These methods are essential for pharmacokinetic studies, drug-drug interaction studies, and for phenotyping CYP2C9 activity, as tolbutamide is a well-established probe substrate for this enzyme. nih.govnih.govnih.gov
In a typical assay, a known amount of a stable isotope-labeled internal standard for each analyte (e.g., Tolbutamide-d9 for tolbutamide, Hydroxytolbutamide-d7 for hydroxytolbutamide, and Carboxytolbutamide-d9 for carboxytolbutamide) is added to the biological sample. nih.gov After sample preparation, the extract is injected into the LC-MS/MS system. The analytes and their corresponding internal standards are monitored using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each compound. nih.gov
For example, a validated UHPLC-MS/MS method for the determination of tolbutamide in human serum reported a linear range of 75-36,000 ng/mL, with intra- and inter-assay precision (%CV) and accuracy (%Bias) of <13%. nih.gov The use of stable isotope-labeled internal standards was critical in minimizing matrix effects and ensuring the robustness of the method. nih.gov Another study for the simultaneous determination of tolbutamide and other CYP probe substrates in human plasma demonstrated a linear range of 50-50,000 ng/mL for tolbutamide, with acceptable precision and accuracy (<10%). nih.gov
The data generated from these highly sensitive and specific assays allow for the precise determination of pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), providing a comprehensive understanding of the absorption, distribution, metabolism, and excretion of tolbutamide. nih.gov
Role as a Reference Standard in Analytical Method Development and Validation (AMV)
In the realm of analytical chemistry, particularly within the pharmaceutical and clinical research sectors, the development and validation of analytical methods are paramount to ensure the reliability, accuracy, and reproducibility of quantitative data. omicsonline.org Analytical Method Validation (AMV) is a process that demonstrates that an analytical procedure is suitable for its intended purpose. omicsonline.org A crucial component of this validation, especially for chromatographic and mass spectrometric techniques, is the use of a reference standard. researchgate.netijpbms.com Carboxytolbutamide-d9(butyl-d9), a stable isotope-labeled derivative of Carboxytolbutamide, serves as an exemplary internal standard in the development and validation of advanced analytical methodologies. Its structural similarity and mass difference from the unlabeled analyte make it an ideal tool for minimizing analytical variability and enhancing the accuracy of quantification. researchgate.netcaymanchem.com
The primary function of Carboxytolbutamide-d9(butyl-d9) as a reference standard in AMV is to act as an internal standard (IS). researchgate.netcaymanchem.com An internal standard is a compound of known concentration that is added to samples, calibrators, and quality control (QC) samples in a consistent amount. researchgate.net It co-elutes with the analyte of interest and is used to correct for variations in sample preparation, injection volume, and instrument response. researchgate.net The use of a stable isotope-labeled internal standard like Carboxytolbutamide-d9(butyl-d9) is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because it shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus compensating for matrix effects and other sources of analytical error more effectively than a structurally different internal standard. nih.gov
During analytical method development, Carboxytolbutamide-d9(butyl-d9) is instrumental in optimizing various parameters of the analytical system. For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, the consistent response of the deuterated standard helps in fine-tuning the mobile phase composition, gradient elution profile, and mass spectrometer settings to achieve optimal separation and detection of the target analyte. nih.gov
In the validation phase, Carboxytolbutamide-d9(butyl-d9) is indispensable for assessing key validation parameters as stipulated by regulatory guidelines. These parameters include linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability. omicsonline.orgnih.gov By normalizing the analyte's response to the internal standard's response, a more robust and reliable calibration curve can be constructed, leading to more accurate and precise quantification of the analyte in unknown samples. researchgate.net
A practical application of a deuterated metabolite of tolbutamide as an internal standard is demonstrated in a validated ultra-high performance liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) method for the determination of several cytochrome P450 probe substrates in human serum. nih.gov In this study, [d9]-4-hydroxy-tolbutamide, a synonym for Carboxytolbutamide-d9(butyl-d9), was employed as the internal standard for the quantification of tolbutamide. nih.gov The method was validated for linearity, accuracy, precision, recovery, stability, and matrix effects, showcasing the pivotal role of the deuterated standard in ensuring the method's reliability. nih.gov
The validation results from this study highlight the effectiveness of using a stable isotope-labeled internal standard. The calibration curves were linear over a wide concentration range, and the intra- and inter-assay coefficients of variation (%CV) and bias were well within the acceptable limits of <15% (and <20% at the lower limit of quantitation), as per regulatory guidelines. nih.gov
Below are tables summarizing the key validation parameters from a study that utilized a deuterated metabolite of tolbutamide as an internal standard, illustrating the performance of the analytical method.
Table 1: Linearity and Range for Tolbutamide Quantification using a Deuterated Internal Standard
| Analyte | Calibration Curve Range (ng/mL) |
| Tolbutamide | 75 - 36,000 |
| Data derived from a study using [d9]-4-hydroxy-tolbutamide as an internal standard for tolbutamide quantification. nih.gov |
Table 2: Accuracy and Precision of the UHPLC-MS/MS Method
| Analyte | Quality Control Sample Concentration (ng/mL) | Intra-assay %CV | Inter-assay %CV | Intra-assay %Bias | Inter-assay %Bias |
| Tolbutamide | 225 | <13% | <13% | <13% | <13% |
| Tolbutamide | 4,500 | <13% | <13% | <13% | <13% |
| Tolbutamide | 27,000 | <13% | <13% | <13% | <13% |
| Data derived from a study where the %CV and %Bias were reported to be <13% for the quality control samples. nih.gov |
Table 3: Stability of Tolbutamide in Human Serum under Various Conditions
| Analyte | Stability Condition | Duration | Finding |
| Tolbutamide | Bench-top | Not specified | Stable |
| Tolbutamide | Autosampler | Not specified | Stable |
| Tolbutamide | Freeze-thaw cycles | 3 cycles | Stable |
| Tolbutamide | Long-term storage | Not specified | Stable |
| Based on a study where stability was determined by comparing the concentrations of treated samples with their initial concentrations or freshly prepared samples. nih.gov |
Mechanistic and Pre Clinical in Vitro Metabolic Investigations Using Carboxytolbutamide D9 Butyl D9
Elucidation of Tolbutamide (B1681337) Metabolism Pathways Leading to Carboxytolbutamide (B18513) Formation
The primary metabolic pathway for tolbutamide in humans involves the oxidation of the p-methyl group to form hydroxytolbutamide, which is subsequently oxidized to carboxytolbutamide. nih.govdrugbank.com This two-step process is crucial for the drug's clearance from the body.
The initial hydroxylation of tolbutamide is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with CYP2C9 being the principal isoform involved. nih.govyoutube.comnih.gov Studies using human liver microsomes and recombinant CYP2C9 have confirmed its major role in this metabolic step. nih.gov While other isoforms like CYP2C8 may contribute to a lesser extent, the high affinity of CYP2C9 for tolbutamide underscores its significance. nih.gov Inhibition studies with sulfaphenazole, a specific CYP2C9 inhibitor, have demonstrated a significant reduction in tolbutamide hydroxylation, further solidifying the central role of this enzyme. nih.govnih.gov The subsequent oxidation of hydroxytolbutamide to carboxytolbutamide is facilitated by cytosolic enzymes such as aldehyde oxidase and aldehyde dehydrogenase. nih.gov
The activity of CYP2C9 can be influenced by genetic polymorphisms, leading to variations in tolbutamide metabolism among individuals. nih.govresearchgate.net For instance, the CYP2C92 and CYP2C93 alleles are associated with decreased enzyme activity, which can result in slower metabolism and clearance of tolbutamide. researchgate.net
Table 1: Key Enzymes in Tolbutamide Metabolism
| Metabolite | Precursor | Enzyme(s) Involved |
| Hydroxytolbutamide | Tolbutamide | CYP2C9 (major), CYP2C8 (minor) |
| Carboxytolbutamide | Hydroxytolbutamide | Aldehyde Oxidase, Aldehyde Dehydrogenase |
Application of Deuterium (B1214612) Labeling to Trace Metabolic Fates and Intermediates
Deuterium labeling, as seen in Carboxytolbutamide-d9(butyl-d9), is a powerful technique for tracing the metabolic fate of drugs. documentsdelivered.comnih.gov By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can follow the molecule and its metabolites through complex biological systems without significantly altering its chemical properties. documentsdelivered.comjuniperpublishers.com This approach is particularly useful for identifying and quantifying metabolites in in vitro systems like human liver microsomes. mdpi.com The distinct mass of the deuterated compound allows for its easy detection and differentiation from endogenous molecules using mass spectrometry. nih.gov This enables a clear picture of the metabolic pathways, including the formation of intermediates and final excretion products. juniperpublishers.com
Kinetic Isotope Effects in Carboxytolbutamide Formation and Subsequent Metabolism
The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. wikipedia.orgyoutube.com
The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. juniperpublishers.comyoutube.comnih.gov Consequently, more energy is required to break a C-D bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-determining step. nih.govnih.gov This increased stability is a key factor in assessing how deuteration might affect the metabolic profile of a drug. documentsdelivered.comresearchgate.net The magnitude of the KIE provides valuable information about the transition state of the reaction and can help to confirm the mechanism of enzymatic catalysis. princeton.edunih.gov
Another important consequence of the KIE is the potential for "metabolic shunting." juniperpublishers.comresearchgate.net If the primary metabolic pathway is slowed down due to deuteration, the drug may be metabolized through alternative pathways that were previously minor. juniperpublishers.com This can lead to a different profile of metabolites, which may have different pharmacological activities or toxicological profiles. Understanding these potential shifts is crucial in the pre-clinical evaluation of deuterated compounds. researchgate.net
In Vitro Metabolic Studies in Isolated Biological Systems (Excluding Human Clinical Data)
Pre-clinical in vitro studies are essential for characterizing the metabolism of new chemical entities. nih.gov Isolated biological systems, such as human liver microsomes (HLMs), hepatocytes, and recombinant enzymes, provide a controlled environment to investigate metabolic pathways and enzyme kinetics without the complexities of a whole organism. nih.govnih.gov
Studies using HLMs have been instrumental in identifying the specific CYP450 isoforms responsible for tolbutamide metabolism. mdpi.comnih.gov For example, incubating tolbutamide with a panel of recombinant human CYP enzymes can pinpoint the primary catalysts for its hydroxylation. mdpi.com Furthermore, co-incubation with specific chemical inhibitors can confirm the contribution of individual enzymes. nih.gov
Micropatterned co-cultures (MPCCs) of hepatocytes and stromal fibroblasts offer an advanced in vitro model with improved metabolic activity and long-term phenotypic stability compared to traditional hepatocyte suspensions. nih.gov Such systems allow for more accurate predictions of intrinsic metabolic clearance. nih.gov The development of dynamic in vitro systems that mimic pharmacokinetic processes further enhances the predictive power of pre-clinical metabolic studies. nih.gov
Liver Microsomes and S9 Fractions
Liver microsomes and S9 fractions are essential in vitro tools for studying drug metabolism. Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450 (CYP) oxidases. thermofisher.com The S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, encompassing a broader range of Phase I and Phase II metabolic activities. nih.govevotec.com
The use of Carboxytolbutamide-d9(butyl-d9) in these systems helps in understanding the metabolic fate of its parent compound, tolbutamide. While tolbutamide is primarily metabolized to hydroxytolbutamide and then to carboxytolbutamide, the deuterated standard allows for precise quantification of these metabolites. In studies using rat liver microsomes, various metabolites of tolbutamide have been identified, and the use of isotopically labeled compounds like Carboxytolbutamide-d9(butyl-d9) can aid in the structural elucidation of novel metabolites. nih.gov
Table 1: Comparison of In Vitro Liver Fractions for Metabolic Studies
| Feature | Liver Microsomes | Liver S9 Fraction |
| Cellular Origin | Endoplasmic Reticulum | Cytosol and Microsomes |
| Enzyme Content | Primarily Phase I (e.g., CYPs) | Phase I and Phase II enzymes |
| Primary Use | Studying oxidative metabolism | Broader metabolic profiling including conjugation |
| Completeness | Represents a subset of hepatic metabolism | More representative of overall hepatic metabolism than microsomes nih.gov |
Isolated Hepatocyte Models
Isolated hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment. nih.gov The use of Carboxytolbutamide-d9(butyl-d9) in isolated hepatocyte models allows for a comprehensive investigation of its formation from tolbutamide and any subsequent metabolism in a system that closely mimics the in vivo liver environment.
Studies using isolated hepatocytes from various species have demonstrated significant differences in the metabolism of tolbutamide. For example, in rat and squirrel monkey hepatocytes, the major metabolite is hydroxytolbutamide, while in rabbit hepatocytes, carboxytolbutamide is the predominant metabolite. nih.gov Dog hepatocytes, on the other hand, primarily produce p-tolylsulfonylurea and p-tolylsulfonamide. nih.gov The use of Carboxytolbutamide-d9(butyl-d9) as an internal standard in such comparative studies ensures accurate quantification of the carboxytolbutamide formed across different species.
Furthermore, investigations with humanized-liver mouse hepatocytes have shown substantial production of both 4-hydroxytolbutamide (B1666332) and 4-carboxytolbutamide, similar to what is observed in human hepatocytes. nih.gov In these models, the formation of 4-carboxytolbutamide was not detected in normal mouse hepatocytes, highlighting the human-like metabolic profile of the chimeric mice. nih.gov The application of Carboxytolbutamide-d9(butyl-d9) in these advanced models can provide valuable insights into human-specific metabolic pathways.
The intact cellular machinery of hepatocytes also allows for the study of transport processes and the interplay between different metabolic pathways, which cannot be fully recapitulated in subcellular fractions like microsomes or S9.
Table 2: Major Metabolites of Tolbutamide in Isolated Hepatocytes from Different Species
| Species | Major Metabolite(s) | Reference |
| Rat | 1-butyl-3-p-hydroxy-methylphenylsulfonylurea (Hydroxytolbutamide) | nih.gov |
| Rabbit | 1-butyl-3-p-carboxyphenylsulfonylurea (Carboxytolbutamide) | nih.gov |
| Dog | p-Tolylsulfonylurea and p-tolylsulfonamide | nih.gov |
| Squirrel Monkey | 1-butyl-3-p-hydroxy-methylphenylsulfonylurea (Hydroxytolbutamide) | nih.gov |
| Humanized-Liver Mouse | 4-Carboxytolbutamide | nih.gov |
Investigation of Enzyme Kinetics and Inhibition Profiles
Carboxytolbutamide-d9(butyl-d9) is a critical tool for investigating the enzyme kinetics and inhibition profiles related to the metabolism of tolbutamide. The deuteration provides a distinct mass signature, allowing for precise measurement of metabolite formation and substrate depletion in enzyme kinetic assays.
The formation of carboxytolbutamide from hydroxytolbutamide is a key step in tolbutamide metabolism. Studies have shown that in humanized-liver mouse hepatocytes, the formation of 4-hydroxytolbutamide is inhibited by sulfaphenazole, a specific inhibitor of CYP2C9, confirming the role of this enzyme in the initial hydroxylation step. nih.gov Subsequently, the oxidation of hydroxytolbutamide to carboxytolbutamide can be investigated. In rabbits, the oxidation of an intermediate aldehyde, 1-butyl-3-(p-formylphenyl)sulphonylurea (ATB), to carboxytolbutamide was found to be inhibited by disulfiram. nih.gov
By using Carboxytolbutamide-d9(butyl-d9) as a standard, researchers can accurately determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for the enzymes responsible for its formation. The kinetic isotope effect, resulting from the deuterium substitution, can also be quantified to understand the rate-limiting steps in the metabolic pathway. nih.gov
Furthermore, Carboxytolbutamide-d9(butyl-d9) can be used in drug-drug interaction studies to assess the inhibitory potential of new chemical entities on the enzymes involved in tolbutamide metabolism. By measuring the formation of deuterated carboxytolbutamide in the presence of a potential inhibitor, the inhibition constant (Ki) can be determined. These studies are crucial for predicting potential drug interactions in a clinical setting. Carboxylesterases are also known to be involved in the metabolism of various drugs, and understanding their potential for drug-drug interactions is an area of increasing research. nih.gov
Role in Understanding Species-Specific Differences in Drug Metabolism
The use of Carboxytolbutamide-d9(butyl-d9) is instrumental in elucidating species-specific differences in drug metabolism, which is a critical aspect of preclinical drug development. nih.gov The metabolic profile of a drug can vary significantly between different animal species and humans, impacting the drug's efficacy and toxicity.
As highlighted in the isolated hepatocyte studies, the metabolism of tolbutamide shows marked species differences. nih.gov While carboxytolbutamide is a major metabolite in rabbits and humans, hydroxytolbutamide is more prominent in rats. nih.govnih.gov The use of Carboxytolbutamide-d9(butyl-d9) as an analytical standard allows for the precise and accurate quantification of this metabolite across different species, facilitating direct comparisons.
In vitro metabolism studies using liver microsomes and S9 fractions from various species further contribute to this understanding. nih.gov By incubating tolbutamide with these subcellular fractions from different species and using Carboxytolbutamide-d9(butyl-d9) to quantify the resulting carboxytolbutamide, researchers can map out the metabolic pathways and identify the key enzymes involved in each species. For example, the rate of formation of carboxytolbutamide can be compared between human, rat, dog, and monkey liver microsomes to assess which animal model most closely resembles human metabolism. nih.gov
The insights gained from these comparative studies are vital for selecting the most appropriate animal species for preclinical safety and efficacy testing. A species that metabolizes a drug in a manner similar to humans is more likely to be predictive of the drug's behavior in clinical trials. The use of deuterated standards like Carboxytolbutamide-d9(butyl-d9) enhances the reliability and precision of these critical cross-species comparisons.
Broader Research Applications in Drug Metabolism and Disposition Dmd Studies
Impact of Deuteration on Drug Metabolism and Clearance Mechanisms
The substitution of hydrogen with deuterium (B1214612) atoms at specific molecular positions can significantly alter a drug's pharmacokinetic profile, a phenomenon known as the deuterium kinetic isotope effect. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a reduced rate of metabolic reactions that involve the cleavage of this bond.
Key Impacts of Deuteration:
Slowing Metabolism: For drugs like tolbutamide (B1681337), which undergoes oxidation of its side chain by cytochrome P450 (CYP450) enzymes to form metabolites like carboxytolbutamide (B18513), deuteration of the butyl group can slow this process. This can lead to enhanced metabolic stability.
Altering Clearance: A reduced rate of metabolism typically results in decreased systemic clearance. juniperpublishers.com This can prolong the biological half-life of the parent compound, potentially leading to increased bioavailability and duration of action. juniperpublishers.com
Tracing Metabolic Pathways: The deuterium label acts as a stable isotopic tracer, enabling scientists to accurately follow the molecule and its metabolites through complex biological systems without the need for radioactive labeling.
The precise impact of deuteration is highly dependent on several factors, including the specific metabolic pathways involved, the rate-determining step of the biotransformation, and the enzymes responsible for clearance (e.g., CYP450, aldehyde oxidase). nih.govnih.gov Understanding these factors is critical to predicting the in vivo behavior of deuterated molecules. nih.gov
| Parameter | Observed Effect of Deuteration | Underlying Mechanism | Relevance to Carboxytolbutamide-d9 |
|---|---|---|---|
| Metabolic Rate | Decreased | Stronger C-D bond energy compared to C-H bond (Kinetic Isotope Effect). nih.gov | Slower oxidation of the butyl side chain by CYP450 enzymes. |
| Systemic Clearance | Reduced | Slower metabolism leads to slower elimination from the body. juniperpublishers.com | Potential for prolonged exposure to the parent drug, tolbutamide. |
| Bioavailability | Increased | Reduced first-pass metabolism allows more of the drug to reach systemic circulation. | Could alter the required dose in preclinical studies compared to the non-deuterated form. |
| Metabolic Profiling | Enhanced Accuracy | Deuterium label serves as a non-radioactive tracer. | Facilitates tracking the fate of tolbutamide and its metabolites. |
Utility in Investigating Drug-Metabolite Interactions in Pre-clinical Models
The study of drug-drug and drug-metabolite interactions is a critical component of preclinical safety assessment. nih.govbioivt.com These interactions can occur when co-administered drugs compete for the same metabolic enzymes or transporters. mdpi.com Evaluating the kinetics of not just the parent drug but also its metabolites is essential for correctly identifying the mechanism behind an interaction. nih.gov
Carboxytolbutamide-d9 is invaluable in these studies. As a stable isotope-labeled internal standard, it is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govaptochem.com
Role of Deuterated Standards in Interaction Studies:
Accurate Quantification: It enables the precise measurement of the non-labeled metabolite (carboxytolbutamide) in complex biological matrices like plasma or liver microsomes. clearsynth.com
Correction for Variability: The internal standard co-elutes with the analyte and experiences similar effects during sample extraction, handling, and ionization in the mass spectrometer. aptochem.com This allows it to correct for experimental variability, ensuring the robustness and reliability of the analytical method. aptochem.comclearsynth.com
Mechanism Elucidation: By accurately quantifying changes in metabolite concentrations when a second drug is introduced, researchers can determine if the new drug inhibits or induces the metabolic pathway of the primary drug. For instance, a decrease in carboxytolbutamide levels in the presence of another compound would suggest inhibition of the CYP enzyme responsible for tolbutamide metabolism. bioivt.com
The use of deuterated metabolites provides unequivocal evidence needed to tease out the specific pathways responsible for observed drug interactions in preclinical models. nih.gov
Contributions to Early-Stage Drug Discovery and Development Research (Excluding Clinical Aspects)
In early-stage drug discovery, thousands of compounds are synthesized and must be rapidly evaluated for their drug-like properties. researchgate.net Metabolic stability is a key absorption, distribution, metabolism, and excretion (ADME) property that determines a compound's potential for success. nih.gov Compounds that are metabolized too quickly will have poor oral bioavailability and a short duration of effect, making them unlikely to be effective drugs.
Metabolic stability is typically assessed using a variety of in vitro assays:
Liver Microsomal Stability: These assays use subcellular fractions containing Phase I metabolic enzymes like CYPs to measure a compound's rate of disappearance. wuxiapptec.comyoutube.com
Hepatocyte Stability: Using whole liver cells, these assays provide a more complete picture of metabolism, including both Phase I and Phase II (conjugation) reactions. youtube.combioivt.com
S9 Fraction Stability: This subcellular fraction contains a mix of both microsomal and cytosolic enzymes, offering a broad screen for metabolic liability. wuxiapptec.comnih.gov
In all these high-throughput screening assays, LC-MS/MS is the analytical technology of choice for its speed and specificity. researchgate.net The use of a deuterated internal standard like Carboxytolbutamide-d9 is essential for achieving the accuracy and precision required to reliably rank and select compounds for further development. nih.govaptochem.com By enabling robust and reproducible quantification, these standards help researchers make confident decisions, eliminating compounds with poor metabolic profiles early and focusing resources on more promising candidates. bioivt.com
| Early Discovery Stage | Assay Type | Role of Carboxytolbutamide-d9 (as an archetype for deuterated metabolites) | Research Outcome |
|---|---|---|---|
| Lead Identification | Metabolic Stability Screening (Microsomes, S9, Hepatocytes). nih.govnih.gov | Serves as an internal standard for accurate LC-MS/MS quantification of the metabolite. veeprho.com | Identification of compounds with favorable metabolic profiles. |
| Lead Optimization | Reaction Phenotyping (to identify specific metabolizing enzymes). bioivt.com | Enables precise measurement of metabolite formation rates by individual enzymes. bioivt.com | Guides medicinal chemistry efforts to modify structures and improve stability. |
| Preclinical Development | Interspecies Comparative Metabolism. bioivt.com | Allows for accurate comparison of metabolite levels across different species (e.g., rat, dog, human). bioivt.com | Selection of the most relevant animal species for toxicology studies. bioivt.com |
Integration of Deuterated Metabolites in Quantitative Systems Pharmacology (QSP) Models (Excluding Clinical Extrapolation)
Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates mechanistic biological knowledge with pharmacological data to understand the dynamic interactions between a drug and a biological system as a whole. nih.govnih.gov In a preclinical context, QSP models can simulate how a drug's properties will affect cellular pathways, tissues, and organ function, helping to predict efficacy and identify potential safety issues before moving into animal studies. frontiersin.org
The power of any QSP model lies in the quality and quantity of the data used to build and validate it. nih.gov These models require precise measurements of various parameters, including drug and metabolite concentrations over time.
While not directly used as a modeling input, Carboxytolbutamide-d9 plays a critical enabling role. The highly accurate pharmacokinetic data—such as rates of metabolite formation and clearance—generated using deuterated internal standards are essential inputs for constructing and refining QSP models. nih.gov By providing reliable quantitative data on metabolic pathways, these standards help to:
Parameterize the Model: Accurately define the rates of metabolic conversion within the model's mathematical framework.
Validate Model Predictions: The model's simulated metabolite concentrations can be compared against the highly accurate experimental data (obtained using the deuterated standard) to ensure the model reflects biological reality.
Explore Mechanistic Hypotheses: By reliably quantifying even subtle changes in metabolite levels under different conditions, researchers can use the data to build QSP models that explore how factors like enzyme expression or co-medications might impact the drug's disposition.
In essence, the precision afforded by deuterated metabolites as analytical standards provides the solid, quantitative foundation upon which predictive, non-clinical QSP models are built.
Future Directions and Emerging Research Opportunities
Development of Novel Deuteration Methodologies for Complex Metabolites
The synthesis of deuterated compounds, including complex metabolites like Carboxytolbutamide-d9, is a cornerstone of their application in research. researchgate.net While traditional methods often rely on expensive starting materials like deuterium (B1214612) gas (D2) or require harsh reaction conditions, newer, more efficient strategies are being explored. juniperpublishers.com
A significant challenge in creating deuterated molecules is the separation of the desired deuterated compound from its non-deuterated counterpart due to their nearly identical physical and chemical properties. morressier.com This has historically limited synthesis to starting with high-purity deuterated intermediates. morressier.com However, innovative catalytic methods are emerging that allow for the selective replacement of hydrogen atoms with deuterium in a target molecule, achieving high isotopic purity without relying on pre-deuterated starting materials. morressier.com
Future research will likely focus on:
Catalytic H/D Exchange: Expanding the use of transition metal catalysts to facilitate direct hydrogen-deuterium exchange on complex drug metabolites. researchgate.net This approach offers the potential for more selective and efficient deuteration.
Flow Chemistry: Implementing continuous flow reactors for deuteration reactions. This can offer better control over reaction parameters, improved safety, and easier scalability.
Biocatalysis: Utilizing enzymes to perform stereospecific deuteration, which is particularly important for chiral drug metabolites.
These advancements will not only streamline the production of Carboxytolbutamide-d9 but also pave the way for the synthesis of a wider array of complex deuterated metabolites for research purposes.
Advanced Analytical Techniques for Comprehensive Metabolite Profiling and Identification
The accurate detection and quantification of metabolites in complex biological samples is a primary application of deuterated standards like Carboxytolbutamide-d9. isotope.com The field of metabolomics is continuously evolving, with a push towards more comprehensive and high-resolution analytical platforms. nih.gov
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two principal technologies for analyzing metabolite pools. mdpi.com Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have become a dominant tool for characterizing the small molecule composition of biological samples. researchgate.net
Future developments in this area are expected to include:
High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, will enable more accurate mass measurements, aiding in the confident identification of metabolites.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique adds another dimension of separation based on the size and shape of ions, which can help to resolve isomeric metabolites that are indistinguishable by mass alone.
Advanced Data Processing: The development of more sophisticated algorithms and software for peak picking, alignment, and annotation will be crucial for improving the accuracy and reproducibility of metabolite identification from the vast datasets generated by modern instruments. researchgate.net
These advanced techniques, in conjunction with deuterated internal standards like Carboxytolbutamide-d9, will enhance the reliability and depth of metabolomic studies.
Mechanistic Insights into Enzyme-Mediated Metabolic Pathways Using Deuterated Probes
Deuterated compounds serve as invaluable probes for investigating the mechanisms of enzyme-catalyzed reactions, particularly those involving the cytochrome P450 (CYP) enzyme system. juniperpublishers.com The metabolism of many drugs, including the parent compound of Carboxytolbutamide (B18513), tolbutamide (B1681337), is mediated by these enzymes. nih.gov
By replacing a hydrogen atom with a deuterium atom at a site of metabolism, researchers can observe a "deuterium kinetic isotope effect" (DKIE). juniperpublishers.com This effect, a change in the reaction rate due to the heavier isotope, provides strong evidence for the involvement of that specific C-H bond in the rate-determining step of the metabolic pathway. nih.gov
Future research using deuterated probes like Carboxytolbutamide-d9 will likely focus on:
Mapping Metabolic Fates: Tracing the metabolic pathways of drugs and their metabolites with greater precision. Deuterium labeling allows for the unambiguous identification of metabolites derived from the administered compound.
Quantifying Enzyme Kinetics: Determining the precise kinetic parameters (e.g., Km and Vmax) of metabolic reactions. The use of deuterated substrates can help to dissect complex enzyme mechanisms. nih.gov
Investigating Drug-Drug Interactions: Studying how co-administered drugs affect the metabolism of a deuterated probe, providing insights into potential clinical interactions. nih.gov
These studies will contribute to a more fundamental understanding of how drugs are processed in the body, which is essential for developing safer and more effective therapeutic agents.
Expansion of Stable Isotope-Labeled Metabolite Libraries for Research Standards
The availability of well-characterized, high-purity stable isotope-labeled compounds is critical for the advancement of metabolomics and clinical chemistry. isotope.comisotope.com These labeled compounds, including Carboxytolbutamide-d9, serve as the gold standard for accurate quantification of endogenous metabolites in complex biological matrices. eurisotop.com
The use of stable isotope-labeled internal standards helps to compensate for variations in sample preparation and instrument response, leading to more reliable and reproducible results. thermofisher.com As the field of metabolomics expands to investigate a wider range of biological systems and disease states, the demand for a diverse library of labeled metabolite standards will continue to grow. isotope.comisotope.com
Key areas for future development include:
Increased Coverage of the Metabolome: Synthesizing and making commercially available a broader array of labeled metabolites to cover more metabolic pathways. isotope.com
Development of Certified Reference Materials (CRMs): Establishing CRMs for key metabolites to ensure accuracy and comparability of results across different laboratories and analytical platforms.
Creation of Metabolite Kits: Assembling kits of labeled standards for specific metabolic pathways or disease states to streamline targeted metabolomics workflows. isotope.com
The expansion of these libraries will provide researchers with the essential tools needed to conduct high-quality, quantitative metabolomics research, ultimately accelerating the discovery of new biomarkers and the understanding of disease mechanisms.
Q & A
Q. What are the critical considerations for synthesizing Carboxytolbutamide-d9(butyl-d9) in a deuterated form?
Deuterated synthesis requires precise isotopic labeling at the butyl-d9 position. Key steps include:
- Use of deuterated reagents (e.g., D₂O or deuterated alkylating agents) to ensure 98 atom% D purity .
- Characterization via ¹H/²H NMR to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to validate molecular integrity (C₁₂H₇D₉N₂O₅S; MW 309.38) .
- Purity assessment using HPLC-UV with deuterium-compatible columns to avoid isotopic interference .
Q. How is Carboxytolbutamide-d9(butyl-d9) characterized for isotopic stability in metabolic studies?
- Stability assays under physiological conditions (pH 7.4, 37°C) to monitor deuterium retention over time.
- LC-MS/MS quantification of deuterated vs. non-deuterated metabolites to assess isotopic exchange rates .
- Cross-validation with isotopic dilution analysis to minimize matrix effects in biological samples .
Q. What are the foundational applications of Carboxytolbutamide-d9(butyl-d9) in pharmacokinetic research?
- Tracer studies : Used as an internal standard for quantifying non-deuterated tolbutamide in plasma via isotope ratio mass spectrometry (IRMS) .
- Metabolic pathway mapping : Tracking hepatic CYP2C9-mediated oxidation using deuterium labeling to distinguish parent drug from metabolites .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in deuterium retention data across studies?
- Controlled variable testing : Isolate factors like pH, temperature, and enzyme activity (e.g., CYP2C9 isoforms) to identify confounding variables .
- Multi-technique validation : Combine NMR kinetic studies with LC-HRMS to reconcile discrepancies in deuterium loss rates .
- Statistical modeling : Apply Bayesian inference to quantify uncertainty in isotopic stability measurements .
Q. What methodological challenges arise in quantifying Carboxytolbutamide-d9(butyl-d9) in complex biological matrices?
- Matrix suppression effects : Address using solid-phase extraction (SPE) with deuterated analogs as recovery standards .
- Cross-talk in MS detection : Mitigate by optimizing collision energy to separate isotopic peaks (e.g., m/z 309.38 vs. 310.39) .
- Calibration curve nonlinearity : Resolve via weighted least-squares regression to account for heteroscedasticity .
Q. How should researchers validate the absence of isotopic scrambling in deuterated Carboxytolbutamide?
- Isotopomer analysis : Use ²H NMR line-shape simulations to detect unintended deuterium migration .
- Synthetic controls : Compare with non-deuterated tolbutamide in parallel assays to confirm labeling specificity .
- Differential scanning calorimetry (DSC) : Assess crystallinity changes that may indicate isotopic impurities .
Methodological Recommendations
- Data reporting : Follow STRIDE guidelines (Standards for Reporting Isotopic Data in Experiments) to ensure reproducibility .
- Conflict resolution : Use consensus decision trees for contradictory results (e.g., prioritizing LC-MS/MS over UV data when isotopic interference is suspected) .
- Ethical compliance : Document deuterated compound handling per NIH Guidelines for Recombinant DNA Research , even for non-biological isotopes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
